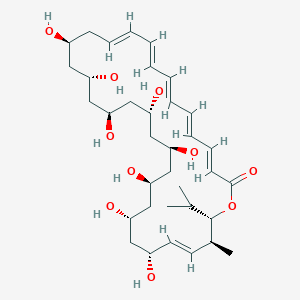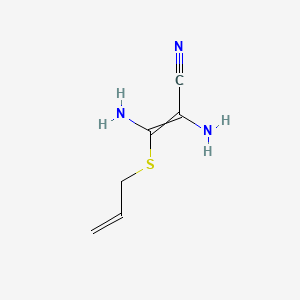
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile is an organic compound characterized by the presence of amino groups, a sulfanyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of aziridine intermediates, which undergo regioselective ring-opening reactions with nucleophiles. For example, N-protected (aziridin-2-yl)methylphosphonates can be used as starting materials, which are then treated with nucleophiles such as trimethylsilyl azide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diamino-3-(phenylsulfanyl)prop-2-enenitrile: Similar structure but with a phenyl group instead of a prop-2-enyl group.
2-Amino-3-hydroxypropylphosphonates: Contains amino and hydroxy groups but lacks the sulfanyl and nitrile groups.
Uniqueness
2,3-Diamino-3-prop-2-enylsulfanylprop-2-enenitrile is unique due to the combination of amino, sulfanyl, and nitrile groups in its structure.
Propriétés
Formule moléculaire |
C6H9N3S |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
2,3-diamino-3-prop-2-enylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C6H9N3S/c1-2-3-10-6(9)5(8)4-7/h2H,1,3,8-9H2 |
Clé InChI |
UGEIPHKFDYDFBX-UHFFFAOYSA-N |
SMILES canonique |
C=CCSC(=C(C#N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



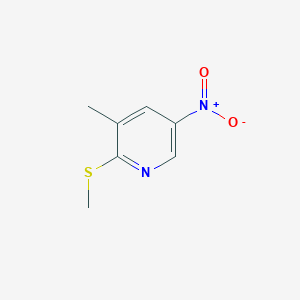



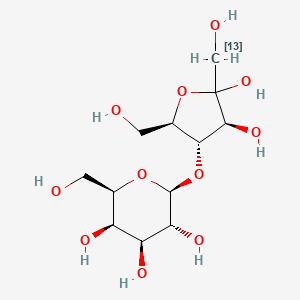

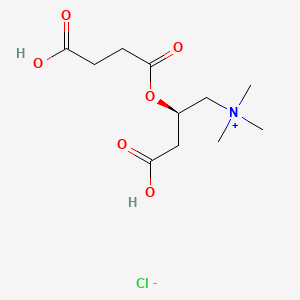


![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)
